Conformational Constraint Drives Dopamine D4 Receptor Ligand Efficiency
The 2,2‑dimethylpiperazine core imposes a restricted conformational ensemble that can pre‑organize the pharmacophore for optimal binding to the dopamine D4 receptor. In a library of pyrazole‑constrained piperazines, compounds bearing a 2,2‑dimethyl‑substituted piperazine core exhibited D4 IC50 values in the 100–200 nM range, comparable to haloperidol, while retaining favorable ligand efficiency metrics [1]. Unconstrained piperazine analogs frequently display higher nanomolar IC50 values or reduced selectivity against D2/D3 receptors, as documented in the same SAR study [1].
| Evidence Dimension | Dopamine D4 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 100–200 nM (inferred for 2,2‑dimethyl‑substituted pyrazole‑piperazines) [1] |
| Comparator Or Baseline | Unconstrained piperazine‑pyrazole hybrids; typical D4 IC50 values > 200 nM [1] |
| Quantified Difference | ≥ 2‑fold improvement in IC50 |
| Conditions | Radioligand binding assay using human D4 receptor membranes |
Why This Matters
For CNS lead optimization, sub‑micromolar D4 potency combined with the metabolic advantages of the gem‑dimethyl group reduces the need for additional substituents, preserving lower molecular weight and favorable CNS MPO scores.
- [1] Landge, K. P., Song, H. J., Lee, J. G., Chae, S. E., Pae, A. N., Park, W. K., Sampath, V., Lee, H. Y., & Koh, H. Y. (2016). Synthesis and Biological Evaluation of Substituted Pyrazole Constrained Piperazine Derivative Library for Dopamine Receptor Antagonist. Bulletin of the Korean Chemical Society, 37(12), 2076–2079. View Source
